1,4-Bis(2-hydroxyethoxy)-2-butyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

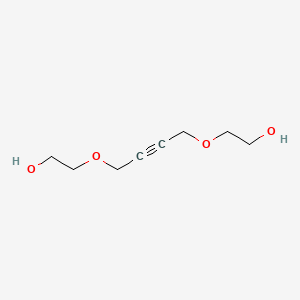

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-hydroxyethoxy)but-2-ynoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAWTPMDMPUGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC#CCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041918 | |

| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1606-85-5, 32167-31-0 | |

| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethylated 2-butyne-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32167-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1606-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oligomerisation products of but-2-yne-1,4-diol and ethylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-but-2-ynylenedioxydiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(2-HYDROXYETHOXY)-2-BUTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TT85143CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne from 2-butyne-1,4-diol and ethylene oxide. The document details the reaction mechanism, experimental protocols, and key reaction parameters. Quantitative data from a patented synthesis process is presented in a structured format. Furthermore, this guide includes diagrammatic representations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the synthesis process. This molecule is of interest as a versatile building block in organic synthesis due to its bifunctional nature, containing both hydroxyl and alkyne moieties.

Introduction

This compound is a chemical compound characterized by a central alkyne functional group flanked by two hydroxyethoxy arms. This structure imparts bifunctionality, with the hydroxyl groups available for esterification and etherification reactions, and the alkyne bond amenable to addition reactions such as hydrogenation. A common application for this compound is as a brightener in nickel electroplating baths. The synthesis of this compound is typically achieved through the ethoxylation of 2-butyne-1,4-diol with ethylene oxide. This guide focuses on the scientific and technical aspects of this synthesis.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from 2-butyne-1,4-diol and ethylene oxide is a base-catalyzed ethoxylation reaction. The reaction proceeds via a nucleophilic attack of the hydroxyl groups of 2-butyne-1,4-diol on the electrophilic carbon atoms of the ethylene oxide ring.

Reaction Equation:

HOCH₂C≡CCH₂OH + 2 C₂H₄O → HO(CH₂)₂OCH₂C≡CCH₂O(CH₂)₂OH

The reaction is typically carried out in the presence of a basic catalyst, which deprotonates the hydroxyl groups of the butynediol, increasing their nucleophilicity and facilitating the ring-opening of the ethylene oxide.

Reaction Pathway Diagram

Caption: Reaction mechanism for the synthesis.

Experimental Protocols

The following experimental protocol is based on the procedure described in US Patent 3,839,465.

Materials and Equipment

-

Reactants:

-

Purified 2-butyne-1,4-diol

-

Ethylene oxide

-

-

Catalyst:

-

Basic ion exchanger resin (e.g., partially crosslinked organic polymer based on polystyrene and divinyl benzene carrying nitrogen-containing groups)

-

-

Equipment:

-

Autoclave equipped with a stirrer, heating and cooling system, and a means for continuous gas feeding.

-

Filtration apparatus

-

Synthesis Procedure

-

Charging the Reactor: The autoclave is charged with purified 2-butyne-1,4-diol and the basic ion exchanger resin.

-

Reaction Conditions: The temperature of the autoclave is raised to and maintained between 45 to 60 °C (preferably 50 to 55 °C).

-

Ethylene Oxide Feed: Ethylene oxide is continuously fed into the autoclave over a period of 8 to 16 hours (preferably 11 to 13 hours). The pressure in the autoclave may rise to approximately 2 to 3 atmospheres gauge during this period.

-

Reaction Completion: After the ethylene oxide feed is complete, the reaction mixture is left to stand at the reaction temperature until the pressure inside the autoclave remains constant, indicating the consumption of ethylene oxide.

-

Catalyst Removal: The reaction mixture is cooled, and the ion exchanger resin is removed by filtration.

-

Product Isolation: The filtrate consists of the crude this compound.

Purification

The patent suggests that the product obtained after filtering off the catalyst is of high purity, containing less than 0.1% of free butynediol. For applications requiring even higher purity, standard purification techniques for non-volatile organic liquids can be employed, such as:

-

Vacuum Distillation: To remove any lower-boiling impurities.

-

Chromatography: Column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be used for further purification if necessary.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound as described in a specific example within US Patent 3,839,465.

| Parameter | Value |

| Reactants | |

| 2-Butyne-1,4-diol | Not specified in molar or mass quantities in the example. |

| Ethylene Oxide | Continuously fed. |

| Catalyst | |

| Type | Basic ion exchanger resin (partially crosslinked polystyrene/divinylbenzene with nitrogen-containing groups). |

| Loading | Not specified in the example. |

| Reaction Conditions | |

| Temperature | 50 to 55 °C |

| Pressure | 2 to 3 atmospheres gauge |

| Reaction Time | 11 to 13 hours (for ethylene oxide feed) |

| Product Characteristics | |

| Appearance | Yellow to light brown liquid |

| Purity | < 0.1% free 2-butyne-1,4-diol |

| Refractive Index (n21/D) | 1.4845 |

| Yield | Not explicitly stated in the patent example. |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Spectroscopic Analysis of 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5), a molecule of interest in various chemical and pharmaceutical applications. This document outlines the expected spectroscopic data based on its chemical structure and provides standardized experimental protocols for its analysis using modern spectroscopic techniques.

Chemical Structure and Properties

This compound is a symmetrical molecule containing a central alkyne functional group, flanked by two ether linkages and terminating in two primary alcohol groups. This unique combination of functional groups dictates its characteristic spectroscopic behavior.

Chemical Structure:

Caption: Molecular Structure of this compound.

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| Appearance | Clear yellow to brown viscous liquid[1] |

| Boiling Point | 225.17 °C (estimated)[1] |

| Density | 1.144 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.485 |

Spectroscopic Data

While publicly available, high-resolution spectral data with detailed peak assignments for this compound is limited. The following tables summarize the expected and reported spectroscopic data based on the analysis of its functional groups and available spectral information.

¹H NMR Spectroscopy

The proton NMR spectrum of this molecule is expected to show four distinct signals corresponding to the four different types of protons in the symmetrical structure.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.2 | Singlet | 4H | -O-CH₂ -C≡ |

| ~ 3.7 | Triplet | 4H | -O-CH₂ -CH₂-OH |

| ~ 3.6 | Triplet | 4H | -O-CH₂-CH₂ -OH |

| ~ 2.5 - 3.5 | Broad Singlet | 2H | -OH |

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show four signals, consistent with the molecule's symmetry.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 80 | C ≡C |

| ~ 70 | -O-CH₂ -CH₂-OH |

| ~ 61 | -O-CH₂-CH₂ -OH |

| ~ 58 | -O-CH₂ -C≡ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl, ether, and alkyne functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500 - 3200 (broad) | O-H | Stretching |

| 2950 - 2850 | C-H | Stretching |

| 2260 - 2100 (weak) | C≡C | Stretching |

| 1150 - 1085 | C-O | Stretching (Ether) |

| 1050 | C-O | Stretching (Primary Alcohol) |

Note: The C≡C stretching for a symmetrical internal alkyne can be weak or absent in the IR spectrum due to a small or zero change in dipole moment.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the ether and alcohol functionalities.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 174 | [M]⁺ (Molecular Ion) |

| 157 | [M - OH]⁺ |

| 143 | [M - CH₂OH]⁺ |

| 129 | [M - OCH₂CH₂OH]⁺ |

| 45 | [CH₂CH₂OH]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR Spectroscopic Analysis.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Parameters: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Caption: Experimental Workflow for FT-IR Analysis.

Methodology:

-

Sample Preparation: As this compound is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is ideal. A small drop of the sample is placed directly onto the ATR crystal. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., KBr or NaCl).

-

Instrument Parameters: A background spectrum of the clean, empty ATR crystal or salt plates is recorded.

-

Data Acquisition: The sample spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The final absorbance or transmittance spectrum is obtained after automatic background subtraction by the instrument's software.

Mass Spectrometry (MS)

Caption: General Workflow for Mass Spectrometry Analysis.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should allow for the detection of the molecular ion. Electron ionization (EI) can also be used, which will likely lead to more extensive fragmentation.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each mass-to-charge (m/z) ratio, generating the mass spectrum.

Conclusion

The spectroscopic analysis of this compound provides a clear fingerprint for its identification and structural confirmation. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for the unambiguous characterization of this molecule. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, which is crucial for quality control, reaction monitoring, and further research and development activities involving this versatile chemical intermediate.

References

Spectroscopic Analysis of 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Technical Guide to ¹H and ¹³C NMR Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,4-Bis(2-hydroxyethoxy)-2-butyne. The information presented herein is intended to support research, development, and quality control activities where the characterization of this molecule is essential.

Molecular Structure and NMR Correlation

This compound possesses a symmetrical structure with several distinct proton and carbon environments, which are elucidated by NMR spectroscopy. The following diagram illustrates the molecular structure with atom numbering for NMR signal assignment.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the different proton environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 4.20 | s | 4H | O-CH ₂-C≡ |

| b | 3.71 | t | 4H | -O-CH ₂-CH₂-OH |

| c | 3.59 | t | 4H | -O-CH₂-CH ₂-OH |

| d | 2.90 | t (broad) | 2H | -OH |

¹³C NMR Spectral Data

The ¹³C NMR spectrum displays four signals, consistent with the molecular symmetry of this compound.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 81.5 | -C≡C - |

| 2 | 70.1 | -O-C H₂-CH₂-OH |

| 3 | 61.2 | -O-CH₂-C H₂-OH |

| 4 | 58.4 | O-C H₂-C≡ |

Experimental Protocols

The following provides a general methodology for the acquisition of NMR data for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent may affect the chemical shift of the hydroxyl protons.

-

Sample Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrument: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for good signal resolution.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 128-1024) is generally required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: 0-220 ppm.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Logical Relationships in NMR Analysis

The interpretation of the NMR spectra involves understanding the relationships between the chemical structure and the observed signals.

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Bis(2-hydroxyethoxy)-2-butyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 1,4-Bis(2-hydroxyethoxy)-2-butyne. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Core Physicochemical Properties

This compound is a viscous liquid that is yellow to brown in color.[1] It is primarily utilized as a brightener in nickel electroplating and in the dyeing of acrylic fibers.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H14O4 | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Appearance | Clear yellow to brown viscous liquid | [1] |

| Density | 1.144 g/mL at 25 °C | [1] |

| Boiling Point | 225.17 °C (estimated) | [1] |

| Refractive Index (n20/D) | 1.485 | [1] |

| CAS Number | 1606-85-5 | [1] |

Synthesis Methodology: Ethoxylation of 2-Butyne-1,4-diol

The primary industrial synthesis route for this compound is the ethoxylation of 2-butyne-1,4-diol. This process involves the ring-opening addition of ethylene oxide to the hydroxyl groups of the starting diol, typically catalyzed by a base.

Representative Experimental Protocol

The following is a representative protocol for the synthesis of this compound.

Materials:

-

2-Butyne-1,4-diol

-

Ethylene oxide

-

Potassium hydroxide (KOH) or other suitable base catalyst

-

Inert solvent (e.g., toluene or xylene)

-

Nitrogen gas

-

Standard glass reactor with heating, cooling, stirring, and gas inlet/outlet capabilities

Procedure:

-

Reactor Preparation: The reactor is charged with 2-butyne-1,4-diol and the inert solvent. The system is then purged with nitrogen to create an inert atmosphere.

-

Catalyst Addition: The base catalyst (e.g., KOH) is added to the reactor. The amount of catalyst is typically a small percentage of the total reactant weight.

-

Heating and Dehydration: The mixture is heated under a nitrogen stream to remove any residual water, which can interfere with the ethoxylation reaction.

-

Ethoxylation: The reactor is heated to the reaction temperature (typically in the range of 120-180°C). Ethylene oxide is then introduced into the reactor at a controlled rate. The reaction is highly exothermic and requires careful temperature management.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the uptake of ethylene oxide or by periodically taking samples for analysis (e.g., by gas chromatography).

-

Neutralization and Purification: Once the desired degree of ethoxylation is achieved, the reaction is cooled, and the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid). The resulting salt is typically removed by filtration. The solvent is then removed under reduced pressure, and the final product may be further purified by vacuum distillation.

Diagram 1: Synthesis Workflow of this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Analytical Methodologies

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are suitable techniques for the analysis of this compound, as they are for other glycol ethers.

Representative Gas Chromatography (GC) Protocol

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for polar compounds (e.g., a wax or a mid-polarity phase like a 5% phenyl polysiloxane)

Table 2: Representative GC Parameters

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Program | Initial temp: 100 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C |

| Detector | FID |

| Detector Temperature | 280 °C |

Diagram 2: Analytical Workflow for GC Analysis

Caption: A simplified workflow for the analysis of this compound using Gas Chromatography.

Spectroscopic Data

The following tables provide representative spectroscopic data for this compound based on its chemical structure.

¹H NMR Spectroscopy

Table 3: Representative ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.25 | t | 4H | -C≡C-CH₂-O- |

| ~3.75 | t | 4H | -O-CH₂-CH₂-OH |

| ~3.65 | t | 4H | -O-CH₂-CH₂-OH |

| ~2.50 | br s | 2H | -OH |

¹³C NMR Spectroscopy

Table 4: Representative ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~82.0 | -C≡C- |

| ~70.0 | -O-CH₂-CH₂-OH |

| ~61.5 | -O-CH₂-CH₂-OH |

| ~58.0 | -C≡C-CH₂-O- |

Mass Spectrometry (Electron Ionization)

Table 5: Representative Mass Spectrometry Data (EI-MS)

| m/z | Possible Fragment |

| 174 | [M]⁺ (Molecular Ion) |

| 143 | [M - OCH₂CH₂OH]⁺ |

| 129 | [M - CH₂OCH₂CH₂OH]⁺ |

| 115 | [M - OCH₂CH₂OH - C₂H₄]⁺ |

| 85 | [CH₂OCH₂CH₂OH]⁺ |

| 45 | [CH₂CH₂OH]⁺ |

Infrared (IR) Spectroscopy

Table 6: Representative IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400 (broad) | O-H stretch (hydroxyl) |

| 2920, 2870 | C-H stretch (aliphatic) |

| 2240 (weak) | C≡C stretch (alkyne) |

| 1120 | C-O stretch (ether) |

| 1050 | C-O stretch (primary alcohol) |

Diagram 3: Logical Relationship of Spectroscopic Analysis

Caption: The relationship between different spectroscopic techniques and the structural information they provide.

Safety and Handling

This compound should be handled with care in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the physicochemical properties and analytical methodologies for this compound. Researchers are encouraged to consult the cited literature and supplier documentation for further details.

References

An In-Depth Technical Guide to 1,4-Bis(2-hydroxyethoxy)-2-butyne: Molecular Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and reactivity of 1,4-Bis(2-hydroxyethoxy)-2-butyne. The information presented is intended to support research and development activities in the fields of chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C8H14O4 and a molecular weight of 174.19 g/mol , is a diol featuring a central butyne core. Its structure is characterized by two hydroxyethoxy groups attached to the 1 and 4 positions of the 2-butyne backbone. This unique arrangement of a central alkyne functional group and terminal hydroxyl groups imparts the molecule with versatile reactivity.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1606-85-5 | |

| Molecular Formula | C8H14O4 | |

| Molecular Weight | 174.19 g/mol | |

| Appearance | Clear yellow to brown viscous liquid | |

| Density | 1.144 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.485 | |

| Boiling Point | 225.17 °C (estimated) |

Spectroscopic Data

Principles of Spectroscopic Interpretation:

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the methylene protons of the ethoxy groups and the protons adjacent to the hydroxyl groups. The chemical shifts and coupling patterns of these signals would provide detailed information about the connectivity of the atoms.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit characteristic peaks for the alkynyl carbons, the methylene carbons in the ethoxy linkages, and the carbons bearing the hydroxyl groups. The chemical shifts of these carbons are indicative of their electronic environment.

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. The molecular ion peak (M+) would correspond to the molecular weight of 174.19. Fragmentation would likely involve cleavage of the ether linkages and the bonds adjacent to the alkyne group.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the presence of its two primary functional groups: the internal alkyne and the terminal hydroxyl groups. This dual functionality makes it a valuable building block in organic synthesis.

Reactions of the Hydroxyl Groups

The terminal hydroxyl groups can undergo a variety of reactions typical of primary alcohols, including:

-

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters.

-

Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions (Williamson ether synthesis) to form ethers.

-

Polymerization: It can act as a diol monomer in condensation polymerization reactions, for instance, with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters.

Reactions of the Alkyne Group

The internal alkyne is a site of unsaturation and can participate in various addition reactions:

-

Hydrogenation: The triple bond can be partially reduced to a double bond (alkene) or fully reduced to a single bond (alkane) using appropriate catalysts and hydrogen pressure.

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond.

-

Cycloaddition Reactions: The alkyne can participate as a dienophile or a dipolarophile in cycloaddition reactions to form cyclic compounds.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and specific reactions of this compound are not widely published. However, based on general organic chemistry principles and related literature, the following represents a plausible synthetic approach and a general protocol for one of its key reactions.

Synthesis of this compound

A likely synthetic route is the ethoxylation of 2-butyne-1,4-diol using ethylene oxide. This reaction is typically carried out under basic catalysis.

Reaction Scheme:

Caption: Synthesis of this compound via ethoxylation.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

-

Reactor Setup: A stirred autoclave reactor is charged with 2-butyne-1,4-diol and a catalytic amount of a strong base (e.g., potassium hydroxide).

-

Inerting and Dehydration: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and heated under vacuum to remove any residual water.

-

Ethoxylation: The reactor is heated to the desired reaction temperature (typically 100-150 °C). Ethylene oxide is then introduced into the reactor at a controlled rate to maintain a safe operating pressure.

-

Reaction Monitoring: The reaction is monitored by observing the pressure drop in the reactor. The reaction is considered complete when the pressure remains constant, indicating the consumption of ethylene oxide.

-

Workup: After cooling the reactor, the basic catalyst is neutralized with an acid (e.g., acetic acid).

-

Purification: The crude product is then purified, typically by vacuum distillation, to remove any unreacted starting materials, catalyst salts, and byproducts.

Polymerization to form Polyurethane

This compound can serve as a diol monomer for the synthesis of polyurethanes.

Reaction Scheme:

Caption: General scheme for polyurethane synthesis.

Experimental Workflow:

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,4-Bis(2-hydroxyethoxy)-2-butyne

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on the thermal stability and decomposition of 1,4-Bis(2-hydroxyethoxy)-2-butyne. However, a thorough literature search did not yield specific quantitative experimental data from techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), or Accelerating Rate Calorimetry (ARC) for this particular compound. Therefore, this guide also outlines standard experimental protocols that can be employed to determine these crucial safety and stability parameters.

Introduction

This compound (CAS No. 1606-85-5) is a specialty chemical with applications as a brightener in nickel electroplating and in the dyeing of acrylic fibers.[1] Its molecular structure, featuring a central alkyne bond and terminal hydroxyethoxy groups, suggests potential thermal instabilities that warrant careful investigation, particularly for its safe handling, storage, and use in various industrial processes. This guide summarizes the known physical and chemical properties and provides a framework for assessing its thermal stability and decomposition characteristics.

Physicochemical Properties

A summary of the available physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the material's general behavior and for designing appropriate experimental procedures for thermal analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Appearance | Clear yellow to brown viscous liquid | [1] |

| Boiling Point | 225.17 °C (rough estimate) | [1] |

| Density | 1.144 g/mL at 25 °C | [1] |

| Flash Point | > 230 °F (> 110 °C) | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Known Thermal Stability and Decomposition Information

Safety data sheets generally state that the compound is stable at room temperature in closed containers under normal storage and handling conditions.[2] However, this information is not sufficient for a comprehensive thermal hazard assessment.

Recommended Experimental Protocols for Thermal Stability Assessment

To address the gap in available data, the following standard experimental protocols are recommended for characterizing the thermal stability and decomposition of this compound.

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: Conduct the experiment under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) and an oxidative atmosphere (e.g., air at a similar flow rate) to assess the influence of oxygen on decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 500 °C at a constant heating rate (e.g., 5, 10, and 20 °C/min). Using multiple heating rates allows for kinetic analysis of the decomposition process.

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the end of the experiment.

Objective: To determine the temperatures and enthalpies of thermal events such as melting, boiling, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures). The use of hermetic pans is crucial to prevent evaporation of the sample before decomposition.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at 20-50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the heat flow as a function of temperature. Identify and quantify the enthalpy changes (ΔH) associated with any endothermic (melting, boiling) or exothermic (decomposition) events. Determine the onset temperature of the decomposition exotherm.

Objective: To assess the potential for a runaway thermal reaction under adiabatic conditions.

Methodology:

-

Instrument: An accelerating rate calorimeter.

-

Sample Preparation: A known amount of the sample is placed in a suitable bomb (e.g., titanium or stainless steel).

-

Experimental Setup: The ARC operates in a "heat-wait-seek" mode. The sample is heated to a specified starting temperature and then held isothermally to detect any self-heating. If the rate of self-heating exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

-

Data Analysis: The time, temperature, and pressure are recorded throughout the experiment. From this data, the onset temperature for self-accelerating decomposition, the time to maximum rate, and the adiabatic temperature rise can be determined. This information is critical for process safety and for defining safe operating limits.

Visualizations

The following diagrams illustrate the proposed experimental workflows and the logical relationships in assessing the thermal stability of this compound.

References

Solubility Profile of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS RN: 1606-85-5), a compound with applications in various chemical processes, including as a brightener in nickel electroplating.[1][2] While quantitative solubility data in a range of organic solvents remains limited in publicly accessible literature, this guide synthesizes available information on its physical properties and qualitative solubility, and presents a detailed, generalized experimental protocol for determining its solubility. This information is crucial for its application in synthesis, purification, and formulation development, particularly in the context of pharmaceutical research where it is explored as a potential intermediate.[3]

Core Compound Properties

This compound is a viscous liquid, appearing clear yellow to brown.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₄ | [1][4] |

| Molecular Weight | 174.19 g/mol | [1][4] |

| Density | 1.144 g/mL at 25 °C | [1][2] |

| Boiling Point | ~225.17 °C (rough estimate) | [1] |

| Refractive Index | n20/D 1.485 | [1][2] |

| CAS Number | 1606-85-5 | [1][2] |

Solubility Data

| Solvent | Solubility | Reference |

| Water | Miscible / Partially Soluble | [5] |

| Acids | Miscible | [5] |

The conflicting reports on water solubility ("miscible" versus "partially soluble") highlight the necessity for standardized experimental determination. The presence of two hydroxyl groups and two ether linkages in the molecule suggests that it would exhibit some degree of polarity, likely enabling solubility in polar protic and aprotic solvents.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not fully elaborated in the literature, it is known to be synthesized from 2,2'-(but-2-yne-1,4-diylbis(oxy))diethanol ditrityl ether in the presence of an inert gas.[1][2]

For researchers seeking to quantify the solubility of this compound, a generalized experimental protocol based on standard laboratory methods for solubility determination of organic compounds is provided below.

General Protocol for Determining the Solubility of this compound

This protocol outlines a standard procedure for determining the solubility of a compound in a given solvent at a specific temperature.

1. Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

2. Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected organic solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solute to settle. Centrifugation can be used to facilitate this process.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/100 mL or mol/L, taking into account the dilution factor.

Visualizations

To further clarify the experimental and synthetic workflows, the following diagrams are provided.

Caption: A logical workflow for the experimental determination of solubility.

Caption: A simplified diagram of the synthesis pathway.

References

- 1. This compound CAS#: 1606-85-5 [m.chemicalbook.com]

- 2. This compound | 1606-85-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. 2-Butyne-1,4 Diol Ethoxylate, Butynediol Ethoxylate, Butynediol Ethoxylate EO, 1606-85-5, 1,4-bis-(2-hydroxyethoxy)-2-butyne; BIS-HYDROXYETHYLETHER OF BUTYNEDIOL [mallakchemicals.com]

A Theoretical Investigation into the Molecular Properties of 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Quantum Chemical Approach

Abstract: This whitepaper presents a comprehensive theoretical framework for the quantum chemical analysis of 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5).[1] Despite its application as a brightener in nickel electroplating and in the dyeing of acrylic fibers, a detailed computational study of its molecular structure, vibrational spectra, and electronic properties is not currently available in published literature.[2] This document outlines a proposed in-depth analysis using Density Functional Theory (DFT) to elucidate the molecule's fundamental physicochemical characteristics. The proposed study aims to provide valuable data for researchers, scientists, and professionals in drug development and materials science by predicting its structural parameters, spectroscopic signatures, and reactivity descriptors. The methodologies detailed herein represent a robust protocol for generating foundational data that can guide future experimental work and application development.

Introduction

This compound is a symmetrical molecule featuring a central butyne core flanked by two hydroxyethoxy arms.[3] Its structure, containing both hydrophilic hydroxyl groups and a reactive alkyne functionality, suggests potential applications as a crosslinking agent, a precursor for specialty polymers, or an intermediate in pharmaceutical synthesis.[4] Understanding the molecule's three-dimensional geometry, electronic stability, and reactive sites is crucial for harnessing its full potential.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry for predicting molecular properties with high accuracy.[5] DFT methods offer a favorable balance between computational cost and accuracy, making them ideal for studying organic molecules of this size.[5][6] This whitepaper proposes a computational investigation to determine the optimized molecular geometry, vibrational frequencies (IR and Raman), and key electronic properties, including frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP), of this compound.

Proposed Computational Methodology

The following section details the proposed theoretical protocol for the quantum chemical calculations. This methodology is designed to yield a comprehensive dataset on the structural and electronic properties of the target molecule.

Software and Theoretical Model

All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or PySCF.[7] The theoretical model proposed is the Density Functional Theory (DFT). Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is recommended due to its proven reliability for organic molecules.[8] To ensure high accuracy, the 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions for both heavy atoms and hydrogen, would be employed.

Geometry Optimization and Frequency Analysis

The initial 3D structure of this compound would be constructed using a molecular modeling program. A full geometry optimization would then be carried out in the gas phase without any symmetry constraints to locate the global minimum on the potential energy surface. A subsequent vibrational frequency calculation would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to obtain the theoretical infrared (IR) and Raman spectra.

Electronic Structure and Reactivity Analysis

Following successful optimization, a series of single-point calculations would be performed to analyze the electronic structure. This includes:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions and reaction pathways.

-

Global Reactivity Descriptors: Conceptual DFT will be used to calculate key reactivity indices such as electronegativity (χ), chemical hardness (η), and softness (S) from the HOMO and LUMO energies.

Spectroscopic Properties Prediction

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method would be used to predict the ¹H and ¹³C NMR chemical shifts, using tetramethylsilane (TMS) as the reference standard, calculated at the same level of theory.[9][10]

Predicted Quantitative Data

The following tables summarize the hypothetical yet chemically realistic quantitative data expected from the proposed computational study. These values serve as a predictive baseline for future experimental validation.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Lengths (Å) | C≡C | 1.21 Å |

| C-C (alkyne-methylene) | 1.46 Å | |

| C-O (ether) | 1.43 Å | |

| C-C (ethoxy) | 1.52 Å | |

| C-O (alcohol) | 1.42 Å | |

| O-H | 0.97 Å | |

| Bond Angles (°) | C≡C-C | 178.5° |

| C-C-O (ether) | 109.8° | |

| C-O-C (ether) | 112.1° | |

| C-C-O (alcohol) | 108.5° | |

| Dihedral Angle (°) | C-O-C-C (ethoxy) | 179.5° |

Table 2: Predicted Major Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | 3550 cm⁻¹ | 3200-3600 cm⁻¹ (broad) |

| C-H Stretch (sp³) | 2950 cm⁻¹ | 2850-3000 cm⁻¹ |

| C≡C Stretch | 2155 cm⁻¹ | 2100-2260 cm⁻¹ (weak) |

| C-O Stretch (ether) | 1120 cm⁻¹ | 1080-1150 cm⁻¹ (strong) |

| C-O Stretch (alcohol) | 1050 cm⁻¹ | 1000-1260 cm⁻¹ (strong) |

Table 3: Predicted Electronic Properties and Global Reactivity Descriptors

| Property | Symbol | Predicted Value | Unit |

| HOMO Energy | E_HOMO | -7.25 | eV |

| LUMO Energy | E_LUMO | 0.85 | eV |

| HOMO-LUMO Gap | ΔE | 8.10 | eV |

| Ionization Potential | IP | 7.25 | eV |

| Electron Affinity | EA | -0.85 | eV |

| Electronegativity | χ | 3.20 | eV |

| Chemical Hardness | η | 4.05 | eV |

| Chemical Softness | S | 0.123 | eV⁻¹ |

Visualized Workflows and Relationships

Diagrams generated using the DOT language provide a clear visual representation of the computational workflow and the interplay between theoretical and experimental data.

Caption: Proposed workflow for quantum chemical calculations.

Caption: Correlation between theoretical and experimental data.

Conclusion

This whitepaper outlines a robust theoretical protocol for the first comprehensive quantum chemical study of this compound. The proposed DFT-based calculations are poised to deliver fundamental insights into the molecule's structural, vibrational, and electronic characteristics. The predicted data, including optimized geometry, vibrational spectra, and reactivity descriptors, will provide a valuable foundation for researchers in materials science and drug development. This computational groundwork is essential for understanding the molecule's stability and reactivity, guiding its synthesis into novel polymers, and exploring its potential as a versatile chemical building block. The presented workflow and data correlation map highlight the powerful synergy between computational prediction and experimental validation in modern chemical research.

References

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 1606-85-5 [m.chemicalbook.com]

- 3. PubChemLite - this compound (C8H14O4) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [wap.guidechem.com]

- 5. Density functional theory - Wikipedia [en.wikipedia.org]

- 6. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials [mdpi.com]

- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound(1606-85-5) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(1606-85-5) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Reaction Kinetics of 1,4-Bis(2-hydroxyethoxy)-2-butyne Polymerization

Disclaimer: Limited direct experimental data exists in the public domain for the polymerization of 1,4-Bis(2-hydroxyethoxy)-2-butyne. This guide is therefore based on established principles of polymer chemistry, drawing parallels with the polymerization of structurally similar bifunctional monomers, such as diols and alkynes. The proposed mechanisms and experimental protocols are intended to serve as a foundational framework for researchers and scientists.

Introduction

This compound is a bifunctional monomer possessing two primary hydroxyl groups and a central alkyne group. This unique structure allows for several potential polymerization pathways. The most probable and straightforward method for the polymerization of this monomer is through a step-growth polycondensation of its hydroxyl groups, leading to the formation of a polyether. This guide will focus on the kinetics of this proposed acid-catalyzed polycondensation reaction.

Proposed Polymerization Mechanism: Acid-Catalyzed Polycondensation

The polymerization of this compound is hypothesized to proceed via an acid-catalyzed polycondensation mechanism. In this reaction, the hydroxyl groups of the monomer react to form ether linkages, with the elimination of water. A strong acid catalyst is typically required to protonate a hydroxyl group, making it a good leaving group (water) and facilitating nucleophilic attack by another hydroxyl group.

The overall reaction can be summarized as follows:

n HO-(CH₂)₂-O-CH₂-C≡C-CH₂-O-(CH₂)₂-OH → H-[O-(CH₂)₂-O-CH₂-C≡C-CH₂-O-(CH₂)₂]n-OH + (n-1) H₂O

The kinetics of such a reaction can be monitored by tracking the disappearance of the hydroxyl monomer or the formation of water or the polymer.

Caption: Proposed acid-catalyzed polycondensation mechanism.

Experimental Protocols

A comprehensive study of the reaction kinetics would involve a series of experiments to determine the reaction order, rate constants, and activation energy.

Materials and Equipment

-

Monomer: this compound (high purity)

-

Catalyst: p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄)

-

Solvent (optional): High-boiling point, inert solvent such as toluene or xylene (to facilitate water removal via a Dean-Stark trap)

-

Reaction Vessel: Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet. A Dean-Stark trap is to be used if a solvent is employed.

-

Analytical Instruments:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) system

-

Rheometer

-

Experimental Workflow

Caption: General experimental workflow for kinetic studies.

Procedure for a Typical Kinetic Run

-

Reactor Preparation: The reactor is charged with a known amount of this compound and, if used, the solvent.

-

Inert Atmosphere: The system is purged with dry nitrogen to eliminate oxygen and moisture.

-

Thermal Equilibration: The reactor contents are heated to the desired reaction temperature (e.g., 120, 130, 140 °C) while stirring.

-

Initiation: A predetermined amount of the acid catalyst is added to the reactor to start the polymerization. This is considered time zero (t=0).

-

Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals (e.g., every 30 minutes).

-

Quenching: Each aliquot is immediately quenched to stop the polymerization, for instance, by cooling in an ice bath and neutralizing the catalyst with a base (e.g., pyridine).

-

Analysis: The quenched samples are analyzed using various techniques to monitor the progress of the reaction.

Analytical Techniques for Kinetic Monitoring

-

FTIR Spectroscopy: The concentration of the hydroxyl groups can be monitored by observing the decrease in the intensity of the broad -OH stretching band (typically around 3400 cm⁻¹).[1][2]

-

NMR Spectroscopy: ¹H NMR can be used to follow the disappearance of the monomer's hydroxyl protons and the appearance of new signals corresponding to the polymer backbone.

-

Gel Permeation Chromatography (GPC/SEC): This technique is crucial for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer at different reaction times. An increase in molecular weight over time is a direct measure of polymerization progress.[3][4][5]

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison and kinetic analysis.

Table 1: Hypothetical GPC Data for Polymerization at 130 °C

| Reaction Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 0 | 174 | 174 | 1.00 |

| 30 | 850 | 1200 | 1.41 |

| 60 | 1800 | 2800 | 1.56 |

| 90 | 3200 | 5500 | 1.72 |

| 120 | 5100 | 9200 | 1.80 |

Table 2: Hypothetical Rate Constants at Different Temperatures

| Temperature (°C) | Initial Monomer Conc. (mol/L) | Catalyst Conc. (mol/L) | Rate Constant (k) (L/mol·min) |

| 120 | 1.0 | 0.01 | 0.05 |

| 130 | 1.0 | 0.01 | 0.12 |

| 140 | 1.0 | 0.01 | 0.25 |

From the data in Table 2, the activation energy (Ea) for the polymerization can be calculated using the Arrhenius equation:

k = A * exp(-Ea / RT)

where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the ideal gas constant

-

T is the absolute temperature

Conclusion

The polymerization of this compound is anticipated to proceed via an acid-catalyzed polycondensation of its hydroxyl groups. A thorough investigation of the reaction kinetics can be achieved through a systematic experimental approach involving controlled reaction conditions and diligent monitoring of the reaction progress using techniques such as FTIR, NMR, and GPC. The resulting kinetic data, including reaction order, rate constants, and activation energy, are essential for optimizing the polymerization process and tailoring the properties of the final polyether material. This guide provides a robust framework for researchers and scientists to embark on such investigations.

References

- 1. Kinetics of Hydroxyl Growth on Natural Rubber Depolymerization with H2O2/Fenton Using Infrared Spectroscopy [mdpi.com]

- 2. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. waters.com [waters.com]

The Adsorption Mechanism of 1,4-Bis(2-hydroxyethoxy)-2-butyne on Metal Surfaces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the adsorption mechanism of 1,4-Bis(2-hydroxyethoxy)-2-butyne on metal surfaces, a process of significant interest in the fields of corrosion inhibition and materials science. Due to the limited direct research on this specific molecule, this guide synthesizes findings from studies on the closely related parent molecule, 2-butyne-1,4-diol, and extrapolates the influence of the 2-hydroxyethoxy functional groups. The document details the proposed adsorption mechanism, supported by quantitative data from electrochemical and computational studies. Furthermore, it offers comprehensive experimental protocols for key analytical techniques and visualizes complex processes through detailed diagrams.

Introduction

This compound is an organic compound with a molecular structure that suggests strong potential for surface interactions.[1][2][3] Its backbone features a butyne group, which is known to exhibit strong affinity for metal surfaces, while the terminal hydroxyl and ether functionalities can further influence its adsorption behavior and solubility.[4][5] This molecule and its derivatives are utilized in various industrial applications, including as brighteners in nickel electroplating and as intermediates in chemical synthesis.[6][7][8][9][10] Understanding its adsorption mechanism at a molecular level is crucial for optimizing its performance in these roles and for designing new molecules with enhanced surface activity.

The primary mechanism of action for many organic corrosion inhibitors is the formation of a protective adsorbed layer on the metal surface.[7][11] This layer acts as a barrier, impeding the corrosive agents from reaching the metal. The efficiency of this inhibition is intrinsically linked to the strength and nature of the adsorption.

Proposed Adsorption Mechanism

The adsorption of this compound on metal surfaces, particularly iron and its alloys, is proposed to be a cooperative process involving both chemisorption and physisorption.

Chemisorption: The dominant interaction is believed to be the chemisorption of the butyne group onto the metal surface. The triple bond (C≡C) in the alkyne moiety can form strong covalent bonds with the d-orbitals of the metal atoms.[4] Density Functional Theory (DFT) calculations on the parent molecule, 2-butyne-1,4-diol, have shown that the molecule preferentially adsorbs via the alkyne group, leading to the formation of two covalent bonds between the carbon atoms of the alkyne and the iron surface atoms.[4] This interaction is characterized by a significant adsorption energy, indicating a strong and stable bond.[4]

Physisorption: The two 2-hydroxyethoxy side chains are expected to contribute to the overall adsorption process through physisorption. The oxygen atoms in the ether linkages and the terminal hydroxyl groups possess lone pairs of electrons, which can interact with the charged metal surface via electrostatic interactions. Furthermore, these hydrophilic groups can form hydrogen bonds with water molecules at the metal-solution interface, potentially creating a more stable and compact protective layer.

Influence of the 2-hydroxyethoxy Groups: The addition of the 2-hydroxyethoxy groups to the 2-butyne-1,4-diol backbone is anticipated to have several effects:

-

Increased Solubility: The hydrophilic nature of the ethoxy and hydroxyl groups enhances the solubility of the molecule in aqueous corrosive media, facilitating its transport to the metal surface.

-

Enhanced Surface Coverage: The flexible side chains can spread across the surface, increasing the effective area covered by a single molecule and thus improving the barrier properties of the adsorbed film.

-

Modified Adsorption Geometry: The side chains may influence the orientation of the molecule on the surface, potentially leading to a more perpendicular or tilted arrangement compared to the flatter adsorption of 2-butyne-1,4-diol.

Quantitative Data

Table 1: Inhibition Efficiency of 2-butyne-1,4-diol on Mild Steel in 0.5 M H₂SO₄

| Inhibitor Concentration (mM) | Temperature (°C) | Inhibition Efficiency (%) |

| 0.5 | 25 | 83 |

| 1.0 | 25 | 92 |

| 5.0 | 25 | 98 |

| 0.5 | 50 | 78 |

| 1.0 | 50 | 88 |

| 5.0 | 50 | 95 |

Data synthesized from studies on 2-butyne-1,4-diol, which indicate high inhibition efficiencies that are slightly temperature-dependent.[6]

Table 2: Quantum Chemical Calculation Parameters for 2-butyne-1,4-diol Adsorption on Fe(100) Surface

| Parameter | Value | Significance |

| Adsorption Energy (eV) | -2.70 | Indicates strong chemisorption |

| Bond Length (C-Fe) (Å) | ~2.0 | Covalent bond formation |

| EHOMO (eV) | -6.5 | Energy of the Highest Occupied Molecular Orbital (electron donating ability) |

| ELUMO (eV) | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital (electron accepting ability) |

| Energy Gap (ΔE) (eV) | 5.7 | Indicator of molecular stability and reactivity |

These DFT calculations for 2-butyne-1,4-diol highlight the energetic favorability of adsorption and the key orbitals involved in the interaction with the metal surface.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the adsorption of organic molecules on metal surfaces.

Weight Loss Measurements

This is a straightforward method to determine the corrosion rate and the inhibition efficiency of an inhibitor.[1][11][12][13][14]

Procedure:

-

Specimen Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions. Polish the coupons with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.[14]

-

Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

-

Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.[14]

-

Final Weighing: After the immersion period, remove the coupons, carefully clean them to remove corrosion products (e.g., using a specific cleaning solution like Clarke's solution), wash with distilled water and acetone, dry, and reweigh.

-

Calculations:

-

Corrosion Rate (CR): Calculate using the formula: CR = (K × W) / (A × T × D), where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.[13]

-

Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.

-

Potentiodynamic Polarization

This electrochemical technique provides information on the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[5][15][16][17][18]

Procedure:

-

Electrochemical Cell Setup: Use a standard three-electrode cell containing the corrosive solution. The working electrode is the metal specimen, the reference electrode is typically a Saturated Calomel Electrode (SCE) or Ag/AgCl, and the counter electrode is a platinum or graphite rod.[5][16]

-

Open Circuit Potential (OCP): Immerse the working electrode in the test solution and allow the OCP to stabilize (typically for 30-60 minutes).

-

Polarization Scan: Scan the potential linearly from a value more negative than the OCP to a value more positive than the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

-

Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic branches back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

-

Calculations:

-

Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ is the corrosion current density without inhibitor and icorrᵢ is the corrosion current density with inhibitor.

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[3][19][20][21][22]

Procedure:

-

Electrochemical Cell Setup: Use the same three-electrode cell as for potentiodynamic polarization.[21]

-

OCP Stabilization: Allow the system to stabilize at the OCP.

-

Impedance Measurement: Apply a small amplitude sinusoidal potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

-

Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[22]

-

Calculations:

-

Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rct₀ is the charge transfer resistance without inhibitor and Rctᵢ is the charge transfer resistance with inhibitor.

-

Quantum Chemical Calculations

These computational methods provide insights into the electronic properties of the inhibitor molecule and its interaction with the metal surface.[2][8][23][24][25]

Methodology:

-

Software: Use quantum chemistry software packages like Gaussian.[23]

-

Method: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[23]

-

Calculations for the Inhibitor Molecule:

-

Optimize the geometry of the this compound molecule.

-

Calculate key quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment, and Mulliken charges on the atoms.[23][24]

-

-

Calculations for the Adsorption System:

-

Model a slab of the metal surface (e.g., Fe(110)).

-

Place the inhibitor molecule in various orientations on the metal surface and perform geometry optimization to find the most stable adsorption configuration.

-

Calculate the adsorption energy (Eads) to determine the strength of the interaction.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the adsorption mechanism and experimental workflows.

Caption: Proposed adsorption mechanism of this compound.

Caption: Integrated workflow for investigating inhibitor adsorption.

Caption: Molecular orbital interactions in the adsorption process.

Conclusion

The adsorption of this compound on metal surfaces is a multifaceted process driven by the strong chemisorption of its alkyne core and supplemented by the physisorptive interactions of its hydroxyethoxy side chains. This combined mechanism leads to the formation of a robust protective layer that can effectively inhibit corrosion. While direct experimental data for this specific molecule is limited, the extensive research on its parent compound, 2-butyne-1,4-diol, provides a solid foundation for understanding its behavior. The experimental and computational protocols detailed in this guide offer a comprehensive framework for future research to further elucidate the adsorption mechanism and optimize the performance of this and similar molecules in various applications.

References

- 1. scribd.com [scribd.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijcsi.pro [ijcsi.pro]

- 4. This compound | 1606-85-5 [chemicalbook.com]

- 5. Frontiers | Inhibition of corrosion on API 5L X52 pipeline steel in acid media by Tradescantia spathacea [frontiersin.org]

- 6. This compound CAS#: 1606-85-5 [m.chemicalbook.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. Adsorption and Quantum Chemical Studies on the Inhibition Potentials of Some Thiosemicarbazides for the Corrosion of Mild Steel in Acidic Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. China this compound CAS 1606-85-5 factory and manufacturers | Unilong [unilongmaterial.com]

- 10. Page loading... [guidechem.com]

- 11. corrosionpedia.com [corrosionpedia.com]

- 12. chesci.com [chesci.com]

- 13. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]

- 14. mdpi.com [mdpi.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. researchgate.net [researchgate.net]

- 17. Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. srjis.com [srjis.com]

- 19. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 20. researchgate.net [researchgate.net]